5-Bromo-6-tert-butyl-4-pyrimidinol
Description
5-Bromo-6-tert-butyl-4-pyrimidinol (CAS: 3438-51-5) is a brominated pyrimidine derivative with a hydroxyl group at position 4, a tert-butyl substituent at position 6, and a bromine atom at position 5. Critical physicochemical data (e.g., melting point, solubility) and toxicological information are absent in the SDS, limiting comprehensive safety or performance evaluations.
Properties
CAS No. |
3438-51-5 |
|---|---|
Molecular Formula |
C8H11BrN2O |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-4-tert-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2,3)6-5(9)7(12)11-4-10-6/h4H,1-3H3,(H,10,11,12) |
InChI Key |
SFQWQHYQBKGKQN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=O)NC=N1)Br |
Isomeric SMILES |
CC(C)(C)C1=C(C(=O)N=CN1)Br |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)N=CN1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s structure places it within the pyrimidine family, distinguished by its tert-butyl and bromine substituents. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations :
- However, the tert-butyl group could deactivate the ring compared to electron-withdrawing groups like CF₃ in 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine .
- Lipophilicity : The tert-butyl substituent likely increases lipophilicity, which may affect solubility in polar solvents relative to bromouracil or coumarin derivatives .
Physicochemical and Functional Properties
- Melting Points: While data for this compound is unavailable, Bromomethyl-7-methoxycoumarin exhibits a high melting point (213–215°C), attributed to its crystalline coumarin backbone . Pyrimidines with bulky substituents (e.g., tert-butyl) often have lower melting points due to disrupted packing.
- Applications: this compound: Limited to unspecified industrial/research roles . Bromouracil: Widely used to study DNA replication errors due to its thymine-like structure . 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine: Serves as a versatile intermediate in antiviral drug synthesis .
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